molecular formula C17H41NO4Si2 B13436517 3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine CAS No. 1632370-92-3

3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine

Cat. No.: B13436517
CAS No.: 1632370-92-3
M. Wt: 379.7 g/mol
InChI Key: KNHGZTQBUDVYLL-UHFFFAOYSA-N
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Description

3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine is a silane compound that is widely used in various industrial and scientific applications. This compound is known for its ability to act as a coupling agent, which helps in bonding organic and inorganic materials. It is particularly useful in surface modification and as a precursor in the synthesis of other organosilicon compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine typically involves the reaction of 3-aminopropyl(diethoxy)methylsilane with methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:

3-aminopropyl(diethoxy)methylsilane+methyl iodideThis compound\text{3-aminopropyl(diethoxy)methylsilane} + \text{methyl iodide} \rightarrow \text{this compound} 3-aminopropyl(diethoxy)methylsilane+methyl iodide→this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Hydrolysis: The silane groups can hydrolyze in the presence of water, leading to the formation of silanols.

    Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Hydrolysis: Silanols and alcohols.

    Condensation: Siloxanes.

    Substitution: Substituted amines.

Scientific Research Applications

3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.

    Biology: Employed in the surface modification of biomaterials to enhance biocompatibility.

    Medicine: Utilized in drug delivery systems to improve the stability and functionality of drug carriers.

    Industry: Applied in the production of coatings, adhesives, and sealants to improve adhesion and durability.

Mechanism of Action

The mechanism of action of 3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine involves the formation of strong covalent bonds between the silane groups and various substrates. The silane groups can hydrolyze to form silanols, which then condense to form siloxane bonds with hydroxyl groups on the substrate surface. This results in enhanced adhesion and stability of the modified material.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopropyl(diethoxy)methylsilane
  • 3-Glycidyloxypropyl(trimethoxy)silane
  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

Uniqueness

3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine is unique due to its dual silane groups, which provide enhanced reactivity and versatility in surface modification applications. Its ability to form stable siloxane bonds makes it particularly valuable in creating durable and high-performance materials.

Properties

CAS No.

1632370-92-3

Molecular Formula

C17H41NO4Si2

Molecular Weight

379.7 g/mol

IUPAC Name

3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine

InChI

InChI=1S/C17H41NO4Si2/c1-8-19-23(6,20-9-2)16-12-14-18(5)15-13-17-24(7,21-10-3)22-11-4/h8-17H2,1-7H3

InChI Key

KNHGZTQBUDVYLL-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(CCCN(C)CCC[Si](C)(OCC)OCC)OCC

Origin of Product

United States

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